
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Cyclopropanes, including those derived from 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, are prevalent in medicinal chemistry due to their unique spatial and electronic features, offering high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, using cyclopropylbismuth reagent, has been developed for its importance in pharmaceutical industries. This method is catalyzed by copper acetate, indicating the compound's role in synthesizing nitrogenated compounds, which are pivotal in drug development (Gagnon et al., 2007).
Anticancer Activity
Research has also focused on pyrazole derivatives, including those structurally related to this compound, for their potential as anticancer agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, suggesting these compounds' role in developing new cancer therapies (Ananda et al., 2017). Similarly, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, showing that some compounds exhibited significant cytotoxicity, highlighting the potential for these compounds in cancer treatment (Alam et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant area of application. Pyrazolo[3,4-b]pyridin-3-ol derivatives, for example, have been synthesized through various methods, indicating the versatility of pyrazole-based compounds in organic synthesis. These compounds are essential in developing new molecules with potential applications in medicinal chemistry and other fields (Wu et al., 2012).
Pharmacological Studies
In pharmacological research, this compound derivatives have been explored for various biological activities, including their potential as COX-2 inhibitors and roles in affecting cellular mechanisms such as apoptosis in cancer cells. These studies underscore the compound's relevance in drug discovery and development processes (Patel et al., 2004).
Propriétés
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGZIUJKBWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
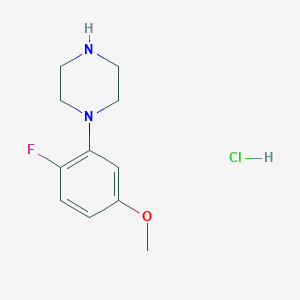
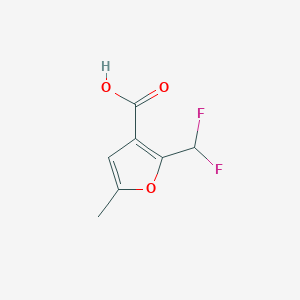
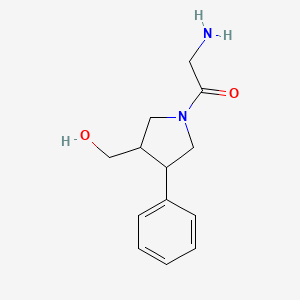
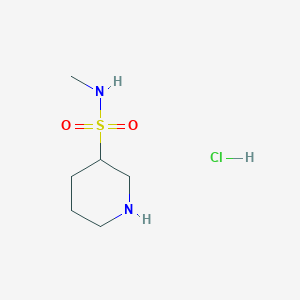
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
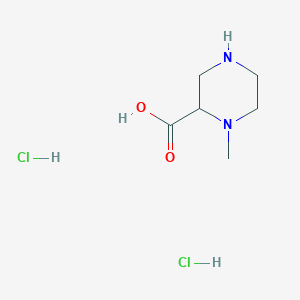
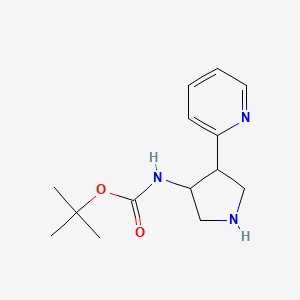
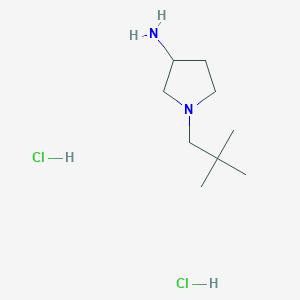
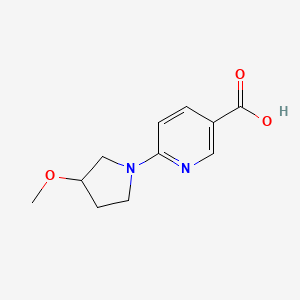
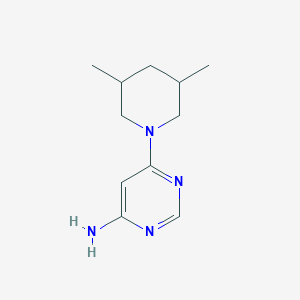
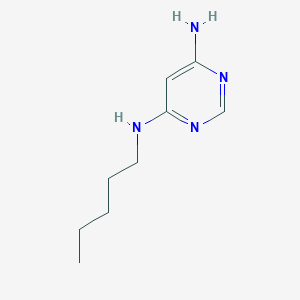
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)
